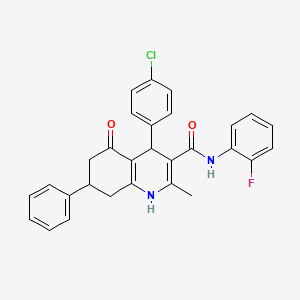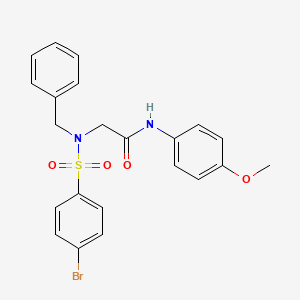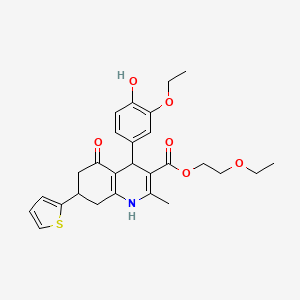
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including thiophene, quinoline, and pyridine moieties
Métodos De Preparación
The synthesis of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of ethylthiol with a suitable precursor under controlled conditions.
Construction of the quinoline core: This step involves the cyclization of intermediates to form the hexahydroquinoline structure.
Introduction of the pyridine moiety: This can be done through a coupling reaction with a pyridine derivative.
Final assembly: The final compound is obtained by combining the intermediate products through amide bond formation.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and quinoline rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Functional groups on the thiophene or pyridine rings can be substituted using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-fibrotic agent, showing promising activity against collagen production.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used to study the interactions of heterocyclic compounds with biological targets, providing insights into drug design and development.
Mecanismo De Acción
The mechanism of action of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis. The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and differentiation.
Comparación Con Compuestos Similares
Similar compounds to 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other heterocyclic compounds with thiophene, quinoline, and pyridine moieties. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Thiophene-based compounds: Used in organic electronics and pharmaceuticals.
Quinoline derivatives: Studied for their anti-malarial and anti-cancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
476483-16-6 |
|---|---|
Fórmula molecular |
C30H31N3O2S2 |
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H31N3O2S2/c1-4-22-16-23(30(37-22)36-5-2)27-26(29(35)33-21-12-9-13-31-17-21)18(3)32-24-14-20(15-25(34)28(24)27)19-10-7-6-8-11-19/h6-13,16-17,20,27,32H,4-5,14-15H2,1-3H3,(H,33,35) |
Clave InChI |
DCEWQILGIJZSJN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CN=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639371.png)
![4-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11639377.png)
![1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B11639380.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11639388.png)


![N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639401.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639417.png)

![4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B11639429.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11639431.png)
![2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B11639438.png)

